![molecular formula C11H7ClN2O2S2 B14493238 (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate CAS No. 64808-32-8](/img/structure/B14493238.png)
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate is an organic compound that belongs to the class of thiocyanates Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate can be achieved through several methods. One common approach involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . Another method involves the use of sulfenyl chlorides (RSCl) which convert to thiocyanates . Aryl thiocyanates can also be produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts .
Industrial Production Methods
Industrial production methods for thiocyanates often involve large-scale reactions using readily available starting materials and efficient reaction conditions. The use of visible light and electricity in thiocyanation reactions has become more popular due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: Thiocyanates can be oxidized to form sulfonyl compounds.
Reduction: Reduction of thiocyanates can lead to the formation of thiols.
Substitution: Thiocyanates can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiocyanates can yield sulfonyl compounds, while reduction can produce thiols .
Scientific Research Applications
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: Thiocyanates have been studied for their bactericidal, fungicidal, and insecticidal properties.
Medicine: Research has explored the potential use of thiocyanates in the development of pharmaceuticals.
Industry: Thiocyanates are used in the design of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo nucleophilic attack, leading to the formation of new chemical bonds and the modification of molecular structures . This interaction can affect various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate include other organic thiocyanates such as phenyl thiocyanate and methyl thiocyanate .
Uniqueness
What sets this compound apart from other thiocyanates is its specific molecular structure, which includes a 4-chloro-3-[(thiocyanato)methyl]benzoate moiety.
Properties
CAS No. |
64808-32-8 |
|---|---|
Molecular Formula |
C11H7ClN2O2S2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
thiocyanatomethyl 4-chloro-3-(thiocyanatomethyl)benzoate |
InChI |
InChI=1S/C11H7ClN2O2S2/c12-10-2-1-8(3-9(10)4-17-5-13)11(15)16-7-18-6-14/h1-3H,4,7H2 |
InChI Key |
KBSZFENXOJKCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCSC#N)CSC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


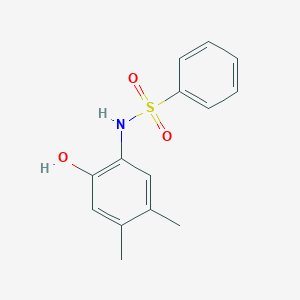
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
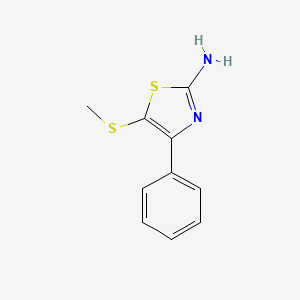
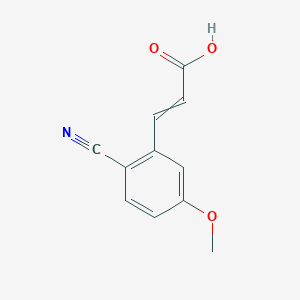


![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
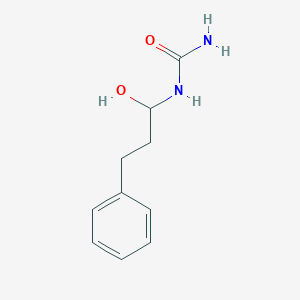
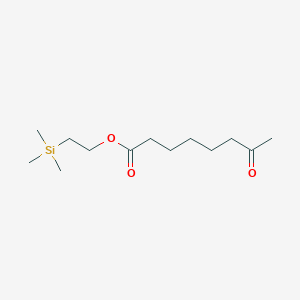
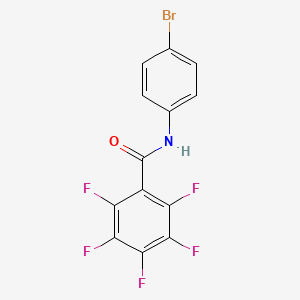
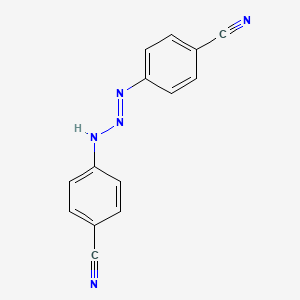

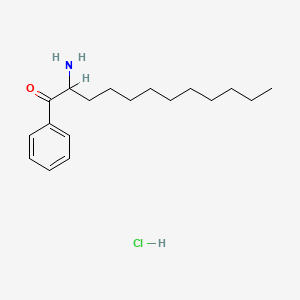
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
